

Technical Procurement & Application Guide: 3-(3-Fluorophenoxy)phenylboronic Acid

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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)phenylboronic acid

CAS No.: 2377611-79-3

Cat. No.: B2847394

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Executive Summary

3-(3-Fluorophenoxy)phenylboronic acid (CAS: 2377611-79-3) is a specialized organoboron building block used primarily in the synthesis of biaryl ether scaffolds for medicinal chemistry. Its structural motif—a meta-substituted fluorophenoxy group—is designed to enhance metabolic stability and lipophilicity in drug candidates, particularly kinase inhibitors (e.g., FLT3, c-Src) and CETP inhibitors.

Unlike commodity reagents (e.g., phenylboronic acid), this compound is a Tier 2 Research Chemical, meaning it is typically produced in small batches (gram-scale) rather than bulk tonnage. This guide details its procurement landscape, estimated pricing, quality validation protocols, and application in Suzuki-Miyaura cross-coupling.

Chemical Profile & Specifications

Parameter	Specification
Chemical Name	3-(3-Fluorophenoxy)phenylboronic acid
CAS Number	2377611-79-3
Molecular Formula	C ₁₂ H ₁₀ BF ₃
Molecular Weight	232.02 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Purity Standard	≥95% (NMR), typically ≥97% for library synthesis
Key Impurity	Boroxine trimer (anhydride form); varying amounts are common and reversible via hydrolysis. ^{[1][2][3]}

Procurement Landscape & Pricing Analysis

Supplier Tiering

The supply chain for this compound is concentrated among specialized "building block" manufacturers rather than general catalog houses.

- Tier 1 (Primary Manufacturers): Companies that synthesize the compound in-house.
 - Combi-Blocks (USA/China): The most reliable source for this specific CAS. They often hold stock in San Diego, CA.
- Tier 2 (Aggregators): Companies that list the product but likely drop-ship from Tier 1.
 - Fisher Scientific / Sigma-Aldrich: May list the item but fulfillment is often routed through third-party partnerships (e.g., Combi-Blocks or Enamine).
 - BLD Pharm: Strong presence in fluorinated building blocks.

Estimated Market Pricing (Research Scale)

Note: Prices are volatile and depend on stock availability. The values below are estimates for budgetary planning.

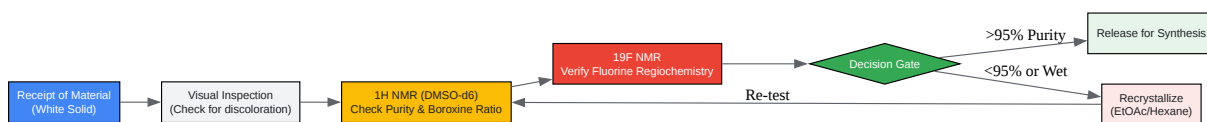
Pack Size	Estimated Price Range (USD)	Cost Efficiency	Lead Time
1 g	\$45 - \$85	Low	1-3 Days (if in stock)
5 g	\$180 - \$300	Medium	1-3 Days (if in stock)
25 g	\$750 - \$1,100	High	2-4 Weeks (Synthesis on demand)

Procurement Strategy: For drug discovery campaigns requiring >10g, request a custom quote rather than buying multiple 1g vials. The price per gram drops significantly (up to 40%) for bulk orders due to the efficiency of the borylation step at scale.

Quality Assurance & Validation Protocol

As a boronic acid, this compound is prone to dehydration (forming boroxines) and protodeboronation. Upon receipt, the following validation workflow is mandatory to ensure experimental reproducibility.

Validation Workflow (Graphviz Diagram)



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Figure 1: Quality Assurance decision tree. Note that ^{19}F NMR is critical to distinguish between the 3-fluorophenoxy and 4-fluorophenoxy isomers, which have distinct chemical shifts.

Technical Insight: In ^1H NMR, the boronic acid $-\text{B}(\text{OH})_2$ protons typically appear as a broad singlet around 8.0–8.2 ppm in $\text{DMSO}-d_6$. If these are missing or integrated low, the sample may exist as the boroxine anhydride. This is not an impurity for Suzuki couplings, as the base (e.g., K_2CO_3) hydrolyzes the anhydride in situ. Do not discard material solely based on "missing" OH signals if the aryl region is correct.

Application: Rational Design & Synthesis

Why this Scaffold?

The 3-(3-fluorophenoxy)phenyl moiety is a "privileged structure" in kinase inhibitor design.

- **Metabolic Stability:** The fluorine atom at the meta position of the terminal ring blocks metabolic oxidation (P450 metabolism) at a reactive site.
- **Conformational Flexibility:** The ether linkage allows the two phenyl rings to adopt a non-planar geometry, often required to fit into the hydrophobic pocket of kinases like FLT3 (Acute Myeloid Leukemia target) or c-Src.
- **Lipophilicity:** Increases membrane permeability compared to non-fluorinated analogues.

Standardized Suzuki-Miyaura Coupling Protocol

This protocol is optimized for coupling **3-(3-Fluorophenoxy)phenylboronic acid** with heteroaryl chlorides (e.g., chloropyrimidines, chloroquinolines).

Reagents:

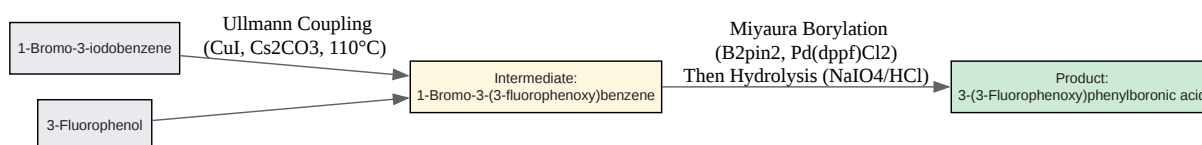
- **Catalyst:** $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{DCM}$ (5 mol%) or $\text{Pd}(\text{PPh}_3)_4$ (5 mol%)
- **Base:** 2M Na_2CO_3 (aq) or K_3PO_4 (3 equiv)
- **Solvent:** 1,4-Dioxane/Water (4:1) or DME/Water
- **Temperature:** 80–100 °C

Step-by-Step Methodology:

- Charge: In a microwave vial or round-bottom flask, add the heteroaryl chloride (1.0 equiv), **3-(3-Fluorophenoxy)phenylboronic acid** (1.2 equiv), and Pd catalyst (0.05 equiv).
- Inert: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
- Solvate: Add degassed solvent (Dioxane) and aqueous base via syringe.
- React: Heat to 90 °C for 4–16 hours (or 110 °C for 30 min in microwave).
- Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
- Purification: Flash chromatography (Hexane/EtOAc).

Synthesis of the Building Block (Retrosynthesis)

If supply is unavailable, the compound can be synthesized in-house via the following route:



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Figure 2: Industrial synthesis route. The Ullmann coupling is the yield-limiting step; borylation is generally high-yielding.

References

- Combi-Blocks Product Catalog. **3-(3-Fluorophenoxy)phenylboronic acid** (CAS 2377611-79-3). Retrieved from
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